molecular formula C15H19FN2O2 B5578696 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone

Cat. No. B5578696
M. Wt: 278.32 g/mol
InChI Key: UAJBTMLJWOMISH-UHFFFAOYSA-N
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Description

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone is a compound associated with various synthetic and medicinal chemistry studies. Although specific research directly addressing this compound is limited, its structure suggests it is part of a class of compounds that could have interesting biological activities and chemical properties due to the presence of the piperazine ring and the acetyl and fluoro-substituted phenyl groups.

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone typically involves multi-step chemical reactions, starting from basic building blocks like piperazine, acetyl chloride, and fluoro-substituted benzene derivatives. Although direct synthesis methods for this exact compound were not found, similar compounds are synthesized through reactions involving nucleophilic substitution, acylation, and amine coupling reactions. For example, compounds with similar structures were synthesized by reacting 4'-fluoro-3-methylbiphenyl-4-carbohydrazide with various aldehydes in the presence of acetic acid, followed by acetylation with acetic anhydride (Adimule et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject chemical often features a piperazine ring attached to a phenyl group substituted with various functional groups, contributing to the molecule's three-dimensional conformation and biological activity. Crystallography studies provide insights into the arrangement of atoms within the molecule and intermolecular interactions. For example, structures related to the compound demonstrate the importance of the piperazine and fluorophenyl components in determining the overall molecular conformation (Zhang et al., 2011).

Scientific Research Applications

Synthesis and Chemical Properties

1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in producing novel therapeutic agents, leveraging the piperazine structure for enhanced activity. For instance, the compound has been used in the synthesis of dihydropyrimidinone derivatives through a Biginelli reaction, showcasing its utility in creating compounds with potentially varied biological activities (Bhat et al., 2018). Similarly, the structural modification of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone through electrochemical methods has led to the development of new phenylpiperazine derivatives, underlining the chemical versatility and significance of this compound in synthetic chemistry (Nematollahi & Amani, 2011).

Pharmacological Applications

The structural motif of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone has been pivotal in designing compounds with potential pharmacological benefits. Its derivatives have been investigated for their antimicrobial properties, demonstrating the compound's role in developing new therapeutic agents to combat microbial infections. For example, chalcones derived from 1-(4-piperazin-1-yl-phenyl)ethanone have shown significant antimicrobial activity, indicating the potential of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone derivatives in antimicrobial drug development (Tomar et al., 2007).

properties

IUPAC Name

1-[4-(4-acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-10-8-15(14(16)9-13(10)11(2)19)18-6-4-17(5-7-18)12(3)20/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJBTMLJWOMISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]ethanone

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